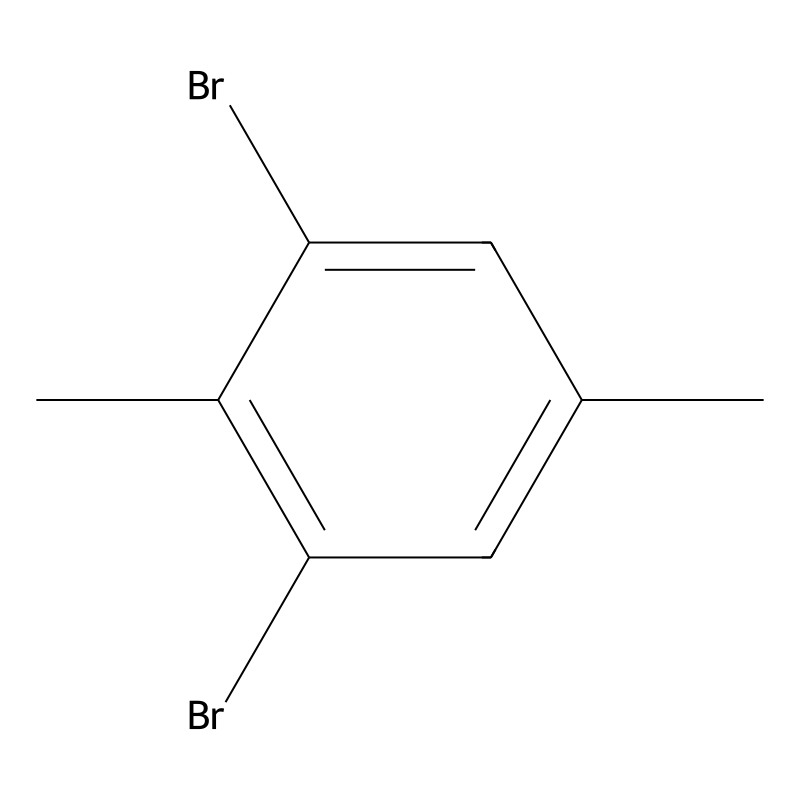2,6-Dibromo-p-xylene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Vibrational, Electronic, Spectroscopic Properties, and NBO Analysis
Scientific Field: Computational Quantum Chemistry
Summary of Application: This study explains the vibration and interaction of p-xylene and the effect of three elements (fluorine, chlorine, and bromine) of the halogen family substitution on it.
Methods of Application: Theoretical approach was used for the study.
Results or Outcomes: The trend in chemical reactivity and stability of the studied compounds was observed to show increasing stability and decreasing reactivity moving from DBPX, DCPX, DFPX to PX.
Synthesis of Phthalazinone Derivatives
Scientific Field: Organic Chemistry
Summary of Application: 2,6-Dibromo-p-xylene can be used as a building block to synthesize phthalazinone derivatives.
Results or Outcomes: Phthalazinone derivatives are reported as potent inhibitors of phosphodiesterase 4.
Synthesis of N-Phenylated Polyamine
Summary of Application: 2,6-Dibromo-p-xylene can be used as a building block to synthesize N-Phenylated polyamine.
Designing Organic Solvent Separation Membranes
Scientific Field: Chemical Engineering
Summary of Application: 2,6-Dibromo-p-xylene is used in the design of organic solvent separation membranes.
Improving Separation Properties of Polybenzimidazole Membranes
Summary of Application: 2,6-Dibromo-p-xylene is used to improve the separation properties of polybenzimidazole membranes by adding acetonitrile for organic solvent nanofiltration.
Results or Outcomes: The membranes demonstrated stable permeances for various organic solvents, including acetone, methanol, ethanol, toluene, and isopropyl alcohol.
2,6-Dibromo-p-xylene is an organic compound with the molecular formula and a molecular weight of approximately 263.96 g/mol. This compound is a dibrominated derivative of p-xylene, characterized by the presence of two bromine atoms attached to the aromatic ring at the 2 and 6 positions. It appears as a white crystalline solid and is known for its reactivity due to the presence of bromine substituents, which can participate in various
- Electrophilic Substitution: The bromine atoms can be replaced by other electrophiles in reactions such as Friedel-Crafts acylation or alkylation.
- Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles, leading to the formation of new compounds.
- Polymerization: This compound can participate in polymerization reactions, particularly in the synthesis of polyamines when reacted with aniline under specific conditions .
The synthesis of 2,6-dibromo-p-xylene typically involves the bromination of p-xylene. The process can be carried out using various methods:
- Direct Bromination: p-Xylene is treated with bromine in the presence of a catalyst such as ferric chloride. The reaction conditions are carefully controlled to favor the formation of dibrominated products .
- Sequential Bromination: This method involves multiple steps where p-xylene is first brominated to form monobromo derivatives before undergoing further bromination to yield dibromo products.
- Polycondensation Reactions: In some cases, it can be synthesized through polycondensation with other aromatic compounds under specific conditions .
2,6-Dibromo-p-xylene has several applications:
- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
- Polymer Production: It is used in producing polymers and copolymers, particularly those involving polyamines.
- Research: Due to its unique structure, it is often used in research settings to study brominated compounds' chemical behavior and properties.
Interaction studies involving 2,6-dibromo-p-xylene focus primarily on its reactivity with various nucleophiles and electrophiles. The presence of bromine atoms makes it a suitable candidate for substitution reactions. Additionally, studies have indicated that interactions with biological systems may lead to significant effects due to its potential toxicity .
Several compounds are structurally similar to 2,6-dibromo-p-xylene. Here are some comparisons highlighting their uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 2,5-Dibromo-p-xylene | Predominantly formed during bromination; different isomeric structure. | |
| 1,4-Dibromobenzene | Contains bromines at para positions; different reactivity profile. | |
| 1-Bromo-4-(bromomethyl)benzene | Exhibits different substitution patterns; used in different synthetic pathways. | |
| 2-Bromotoluene | Only one bromine substituent; less complex structure impacting reactivity. |
2,6-Dibromo-p-xylene (CAS No. 66788-13-4) is a halogenated aromatic hydrocarbon with the systematic IUPAC name 1,3-dibromo-2,5-dimethylbenzene. Its molecular formula is C₈H₈Br₂, with a molecular weight of 263.96 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CC1=CC(=C(C(=C1)Br)C)Br | |
| InChI Key | IWZNGNLJRXZVSV-UHFFFAOYSA-N | |
| Common Synonyms | 1,3-Dibromo-2,5-dimethylbenzene, 66788-13-4 |
The compound belongs to the dibrominated xylene family, distinguished by bromine atoms at the 2 and 6 positions of the para-xylene backbone.
Structural Characteristics and Isomerism
The molecular structure features a para-xylene core (1,4-dimethylbenzene) with bromine substituents at the 2 and 6 positions. Key structural attributes include:
- Bond angles and lengths: X-ray diffraction studies of related dibrominated xylenes reveal C–Br bond lengths of ~1.89 Å and C–C aromatic bond lengths of 1.39–1.41 Å.
- Symmetry: The 2,6-substitution pattern creates a C₂-symmetric structure, influencing crystallinity and reactivity.
Isomerism in Dibrominated Xylenes
Bromination of p-xylene produces three isomers:
| Isomer | Substituent Positions | Prevalence |
|---|---|---|
| 2,3-Dibromo-p-xylene | 2 and 3 | Rare |
| 2,5-Dibromo-p-xylene | 2 and 5 | Most common |
| 2,6-Dibromo-p-xylene | 2 and 6 | Less common |
The 2,6-isomer is synthetically challenging due to steric hindrance during electrophilic substitution. Selective synthesis requires catalysts like hydrated iron(III) oxide to direct bromination to the 2,6 positions.
Historical Discovery and Research Milestones
Key developments in the study of 2,6-dibromo-p-xylene include:
Synthetic Breakthroughs:
Applications in Organic Synthesis:
Recent Advances:
Structural and Synthetic Data
Table 1: Physicochemical Properties of 2,6-Dibromo-p-xylene
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 143–145°C | Differential Scanning Calorimetry |
| Boiling Point | 245°C (lit.) | Distillation |
| Density | 2.012 g/cm³ | Pycnometry |
| Refractive Index | 1.614 | Abbe Refractometer |
Table 2: Synthetic Methods for 2,6-Dibromo-p-xylene
| Method | Conditions | Yield/Purity |
|---|---|---|
| Iron-Catalyzed Bromination | p-Xylene, Br₂, Fe₂O₃·H₂O, 20–25°C | 92% purity |
| Photochemical Bromination | p-Xylene, Br₂, UV light | 75% yield |








